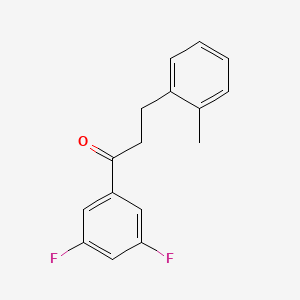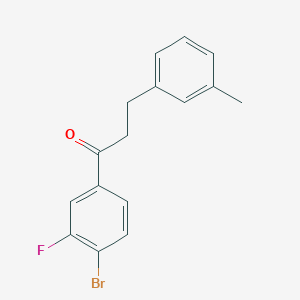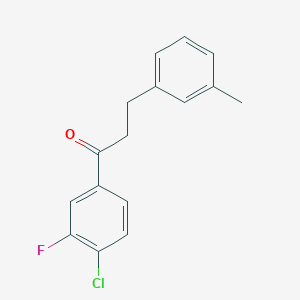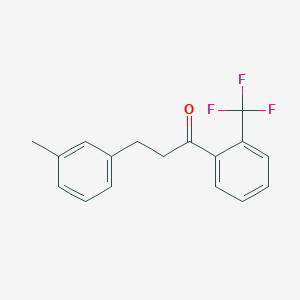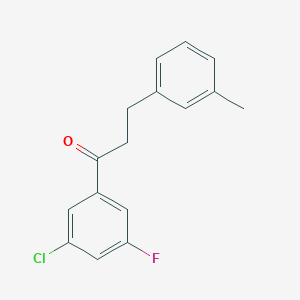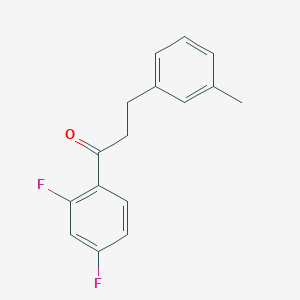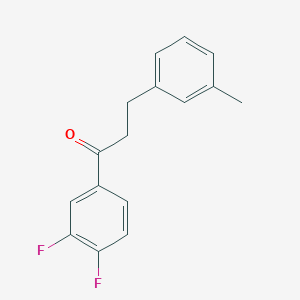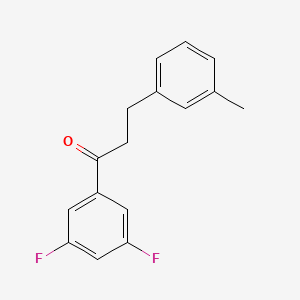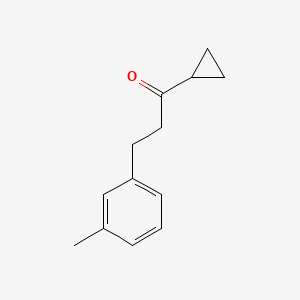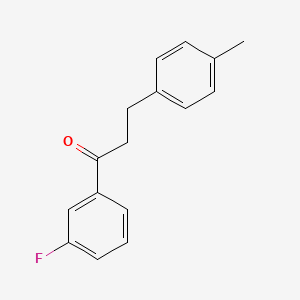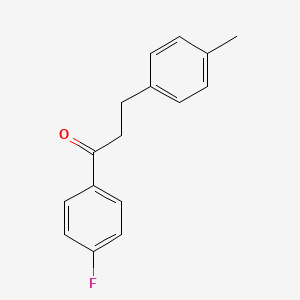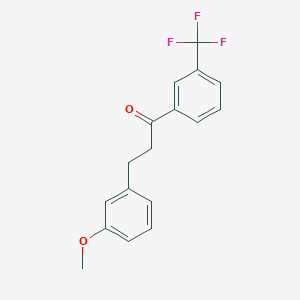
3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(3-Methoxyphenyl)-3’-trifluoromethylpropiophenone” is a complex organic compound. It likely contains a methoxyphenyl group, which is a phenyl ring with a methoxy (O-CH3) substituent, and a trifluoromethyl group (CF3), which is known for its high electronegativity and the ability to greatly influence the properties of the molecule .
Molecular Structure Analysis
The molecular structure of such a compound would likely be determined using techniques like X-ray crystallography, as seen in the study of similar compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse, depending on its exact structure and the conditions under which it’s used. For instance, it might undergo various types of organic reactions, such as nucleophilic substitutions or electrophilic additions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3-Methoxyphenyl)-3’-trifluoromethylpropiophenone” would depend on its exact molecular structure. Factors that could influence these properties include the presence of functional groups, the overall shape of the molecule, and the types of intermolecular forces it can form .
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacologic Activity
The derivatives of 3-aminopropiophenone, including compounds related to 3-(3-Methoxyphenyl)-3'-trifluoromethylpropiophenone, have been studied for their analgesic properties. These compounds were prepared and tested for pharmacological screening, showcasing their potential in medicinal chemistry (Occelli et al., 1985).
Application in Steroid Synthesis
Research into the synthesis of steroid compounds involved the use of derivatives similar to this compound. These studies are significant for understanding steroid synthesis and exploring new pharmaceutical compounds (Nazarov & Zavyalov, 1956).
Photoactivation in Chemical Biology
A study involving the irradiation of a compound similar to this compound in the presence of phenolic reaction partners has been conducted. This research provides insight into potential applications in chemical biology, especially in the context of developing cleaner diazirines (Raimer & Lindel, 2013).
Selenium-Promoted Electrophilic Cyclization
Research has been conducted on selenium-promoted electrophilic cyclization of arylpropiolamides, including derivatives related to this compound. This study is essential for the synthesis of organoselenium compounds, highlighting the versatility of these compounds in organic synthesis (Recchi et al., 2020).
Electrochemical Hydrogenation
The electrochemical hydrogenation of 3-(methoxyphenyl)propenoic acids, related to this compound, has been explored. This research underscores the potential of electrosynthesis in organic chemistry, particularly for hydrogenation processes (Korotaeva et al., 2011).
Electrophilic Ipso-Cyclization
A novel electrophilic ipso-cyclization involving derivatives similar to this compound has been developed, showcasing a new method in organic synthesis. This process highlights the importance of these compounds in the creation of complex molecular structures (Tang et al., 2008).
Antitumor Agent Synthesis
A study on the synthesis and biochemical evaluation of 3-Phenoxy-1,4-diarylazetidin-2-ones, related to this compound, investigated their application as antitumor agents. This research is crucial for the development of new cancer treatments (Greene et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O2/c1-22-15-7-2-4-12(10-15)8-9-16(21)13-5-3-6-14(11-13)17(18,19)20/h2-7,10-11H,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXHXYWJVOSMDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644240 |
Source


|
| Record name | 3-(3-Methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898774-98-6 |
Source


|
| Record name | 1-Propanone, 3-(3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

